3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-[2-fluoro-5-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-[2-fluoro-5-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a triazole ring, and a thiadiazole ring, with various substituents including chlorine, fluorine, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-[2-fluoro-5-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the triazole and thiadiazole rings. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and fluorinating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-[2-fluoro-5-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Agrochemicals: It may be used in the development of new pesticides or herbicides due to its bioactive properties.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with pyrazole, triazole, and thiadiazole rings. Examples include:
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole
Compared to these compounds, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-[2-fluoro-5-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents and ring structures, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H7ClF4N6S |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
3-(4-chloro-2-methylpyrazol-3-yl)-6-[2-fluoro-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7ClF4N6S/c1-24-10(8(15)5-20-24)11-21-22-13-25(11)23-12(26-13)7-4-6(14(17,18)19)2-3-9(7)16/h2-5H,1H3 |
InChI Key |
AFUISTVXEOUZEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
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